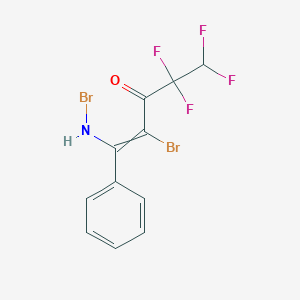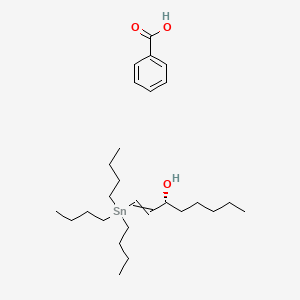
Benzoic acid--(3R)-1-(tributylstannyl)oct-1-en-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol (1/1) is an organotin compound that features a benzoic acid moiety and a tributylstannyl group attached to an octenol backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol typically involves the following steps:
Formation of the Octenol Backbone: The octenol backbone can be synthesized through various methods, such as the hydroboration-oxidation of 1-octene.
Introduction of the Tributylstannyl Group: The tributylstannyl group can be introduced via a stannylation reaction, where a suitable stannylating agent like tributyltin hydride is used.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through esterification or amidation reactions, depending on the functional groups present on the octenol backbone.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the tributylstannyl group may be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and oxidized benzoic acid derivatives.
Reduction: Benzyl alcohol and reduced octenol derivatives.
Substitution: Compounds with new functional groups replacing the tributylstannyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and cross-coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antifouling Agents: Some organotin compounds are used in marine antifouling paints to prevent the growth of marine organisms on ships.
Biological Studies: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Organotin compounds are explored for their potential use in drug development due to their unique chemical properties.
Industry
Materials Science: They are used in the production of advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol involves interactions with molecular targets such as enzymes and receptors. The tributylstannyl group can interact with biological molecules, leading to various biochemical effects. The benzoic acid moiety may also contribute to the compound’s activity by interacting with specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Chloride: A commonly used organotin compound with similar stannylation properties.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties that exhibit similar chemical reactivity.
Uniqueness
Benzoic acid–(3R)-1-(tributylstannyl)oct-1-en-3-ol is unique due to its specific combination of a benzoic acid moiety and a tributylstannyl group attached to an octenol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
192444-01-2 |
|---|---|
Formule moléculaire |
C27H48O3Sn |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
benzoic acid;(3R)-1-tributylstannyloct-1-en-3-ol |
InChI |
InChI=1S/C8H15O.C7H6O2.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h2,4,8-9H,3,5-7H2,1H3;1-5H,(H,8,9);3*1,3-4H2,2H3;/t8-;;;;;/m0...../s1 |
Clé InChI |
XTOJBHCAZRHRBL-YXHBPKHSSA-N |
SMILES isomérique |
CCCCC[C@H](C=C[Sn](CCCC)(CCCC)CCCC)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCCC(C=C[Sn](CCCC)(CCCC)CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
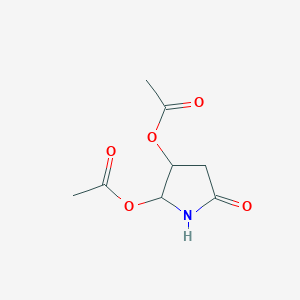
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
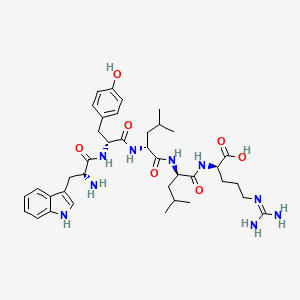
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
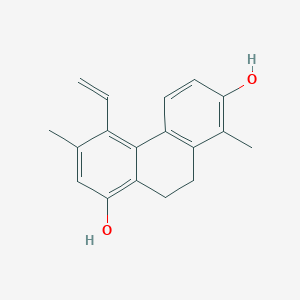
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
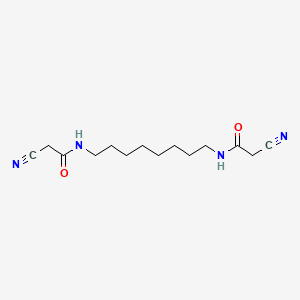
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
